molecular formula C21H26N2O B2547901 N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide CAS No. 1797859-23-4

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide

Cat. No.: B2547901
CAS No.: 1797859-23-4
M. Wt: 322.452
InChI Key: PYIQBZAFQJJYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide is a chemical compound of significant interest in pharmaceutical and neuropharmacology research. This synthetic substance belongs to a class of compounds featuring a benzamide moiety linked to a phenylpyrrolidine scaffold, a structure that is frequently investigated for its potential interactions with the central nervous system . Compounds with this core structure are often explored as potential modulators of ion channels or neurotransmitter systems . For instance, structurally related N-benzamide derivatives have been studied for their therapeutic potential in treating a range of neurological and psychiatric disorders, including as anticonvulsants for epilepsy, neuroprotective agents for conditions like Parkinson's disease, and for the management of anxiety, migraine, and panic disorders . The specific arrangement of its molecular components, including the 4-propylbenzamide group and the 1-phenylpyrrolidine segment, makes it a valuable candidate for structure-activity relationship (SAR) studies. Researchers may utilize this compound to further understand the pharmacological profile of this chemical class, potentially leading to the development of new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-2-7-17-11-13-18(14-12-17)21(24)22-16-20-10-6-15-23(20)19-8-4-3-5-9-19/h3-5,8-9,11-14,20H,2,6-7,10,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYIQBZAFQJJYCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide typically involves the reaction of 1-phenylpyrrolidine with 4-propylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]-4-propylbenzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocycle Variations

  • Pyrrolidine vs. Benzimidazole (B1/B8):
    The target compound’s pyrrolidine ring offers greater conformational flexibility than the planar benzimidazole core in B1/B7. This flexibility may enhance binding to dynamic protein targets (e.g., GPCRs), whereas benzimidazoles’ rigidity favors interactions with flat binding pockets (e.g., DNA topoisomerases) .

  • Pyrrolidine vs. Piperazine (Piperazine-containing benzamide):
    Piperazine’s two nitrogen atoms increase basicity (pKa ~9.5) compared to pyrrolidine (pKa ~11.5), affecting protonation states and solubility. The target compound’s phenyl-substituted pyrrolidine may reduce basicity, favoring blood-brain barrier penetration .

Substituent Effects

  • Propyl vs. Fluorine/Isopropyl (Fluorinated benzamide):
    The target’s propyl group balances lipophilicity (clogP ~3.5 estimated) without the extreme hydrophobicity of fluorine/isopropyl substituents (clogP >4.5). Fluorine’s electronegativity may improve bioavailability but increase risk of off-target interactions .

  • Propyl vs. Sulfonyl/Methoxy ( compound):
    The ethylsulfonyl group in the analogue significantly enhances solubility (logS >-3) compared to the target’s propyl chain (logS ~-4 estimated). However, the sulfonyl group may reduce membrane permeability, limiting CNS applicability .

Pharmacological Implications

  • Target Selectivity:
    The phenylpyrrolidine motif in the target compound resembles ligands for sigma-1 or dopamine receptors, whereas benzimidazoles (B1/B8) and chromene-pyrimidines (Example 53) are more likely to target kinases or DNA-associated enzymes .
  • Metabolic Stability: The propyl chain in the target compound may slow oxidative metabolism compared to smaller alkyl groups (e.g., ethyl in ’s compound), as evidenced by higher microsomal stability in analogous molecules .

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